molecular formula C11H8Cl2N2S B12220112 3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine

3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine

Cat. No.: B12220112
M. Wt: 271.2 g/mol
InChI Key: WFIDMJVSBXDLQM-UHFFFAOYSA-N
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Description

3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 3rd position and a 4-chlorobenzylsulfanyl group at the 6th position of the pyridazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine typically involves the reaction of 3-chloropyridazine with 4-chlorobenzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Amino or thiol-substituted pyridazines

Scientific Research Applications

3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyridazine
  • 3-Chloro-6-(4-chlorobenzyl)pyridazine
  • 3-Chloro-6-methylpyridazine

Uniqueness

3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine is unique due to the presence of both chloro and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H8Cl2N2S

Molecular Weight

271.2 g/mol

IUPAC Name

3-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyridazine

InChI

InChI=1S/C11H8Cl2N2S/c12-9-3-1-8(2-4-9)7-16-11-6-5-10(13)14-15-11/h1-6H,7H2

InChI Key

WFIDMJVSBXDLQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C=C2)Cl)Cl

Origin of Product

United States

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